

Authored by Gemini for Researchers, Scientists, and Drug Development Professionals

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Compound of Interest

Compound Name: 3-Isopropoxy-1-propanol

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Abstract

This technical guide provides a comprehensive overview of 3-propan-2-yloxypropan-1-ol, a bifunctional organic compound with significant applications in industrial and research settings. The document covers its chemical identity, physicochemical properties, synthesis protocols, key chemical reactions, and analytical methodologies. Furthermore, it explores the toxicological profile of the broader propylene glycol ether class, discussing potential interactions with cellular pathways. This guide is intended to be a critical resource for professionals in chemistry and drug development, offering detailed experimental procedures, tabulated data, and visual diagrams to facilitate understanding and application.

Chemical Identity and Properties

3-propan-2-yloxypropan-1-ol, also known by synonyms such as **3-Isopropoxy-1-propanol** and Propylene glycol isopropyl ether, is a versatile chemical intermediate.^{[1][2]} Its structure features both a primary alcohol and an ether functional group, allowing for a wide range of chemical transformations.^[1]

Nomenclature and Structure

- IUPAC Name: 3-propan-2-yloxypropan-1-ol^[2]
- CAS Number: 110-48-5^[1]
- Molecular Formula: C₆H₁₄O₂^[2]

- SMILES: CC(C)OCCCO[2]
- InChI Key: GBSGXZBOFKJGMG-UHFFFAOYSA-N[1]

Physicochemical Data

The physical and chemical properties of 3-propan-2-yloxypropan-1-ol are summarized in the table below, making it suitable for various applications, including as a solvent in coatings, adhesives, and cleaning products.[1]

Property	Value	Reference(s)
Molecular Weight	118.17 g/mol	[1]
Appearance	Colorless Liquid	Assumed
Density	0.91 g/cm ³ (estimated)	[1]
Boiling Point	162-168 °C (estimated)	[1]
Flash Point	54 °C (estimated)	[1]
Vapor Pressure	0.248 mmHg at 25°C	[3]
Hydrogen Bond Donor Count	1	[3]
Hydrogen Bond Acceptor Count	2	[3]
Rotatable Bond Count	4	[3]
XLogP3	0.6	[3]

Synthesis and Manufacturing

The most common and versatile method for synthesizing ethers like 3-propan-2-yloxypropan-1-ol is the Williamson ether synthesis.[4][5] This S_N2 reaction involves an alkoxide nucleophile reacting with a primary alkyl halide.[4]

Williamson Ether Synthesis Protocol

This protocol describes the synthesis of 3-propan-2-yloxypropan-1-ol from 3-chloro-1-propanol and sodium isopropoxide. The reaction proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism.^[4]

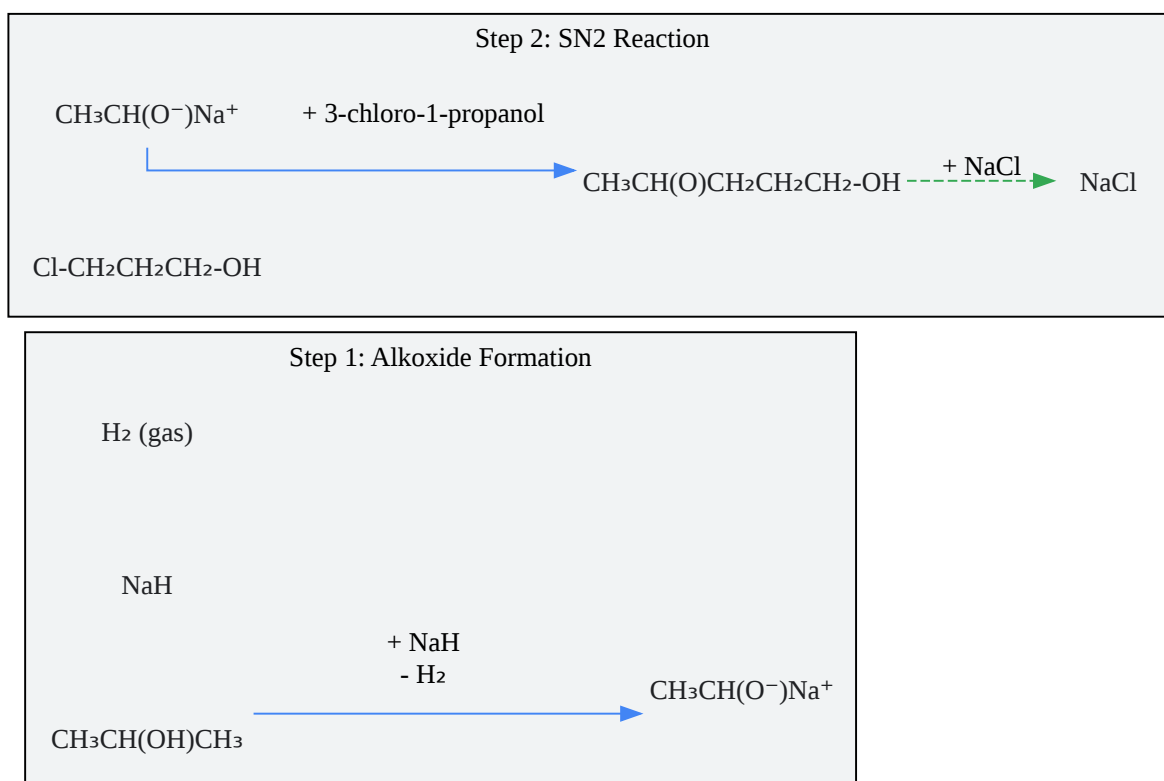
Materials:

- Propan-2-ol (isopropyl alcohol)
- Sodium hydride (NaH) or Sodium metal (Na)
- 3-chloro-1-propanol
- Anhydrous diethyl ether or THF (solvent)
- Saturated aqueous ammonium chloride (for quenching)
- Anhydrous magnesium sulfate (for drying)

Procedure:

- **Alkoxide Formation:** In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add an excess of propan-2-ol to a stirring suspension of sodium hydride in anhydrous diethyl ether at 0 °C. The sodium isopropoxide will form along with the evolution of hydrogen gas.
- **Nucleophilic Substitution:** Once the alkoxide formation is complete, slowly add 3-chloro-1-propanol dropwise to the reaction mixture while maintaining the temperature at 0 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting material.
- **Workup:** Cool the reaction mixture in an ice bath and carefully quench it by the slow addition of saturated aqueous ammonium chloride. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
- **Purification:** Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the mixture and concentrate the solvent under reduced pressure.

The crude product can be purified by fractional distillation to yield pure 3-propan-2-yloxypropan-1-ol.



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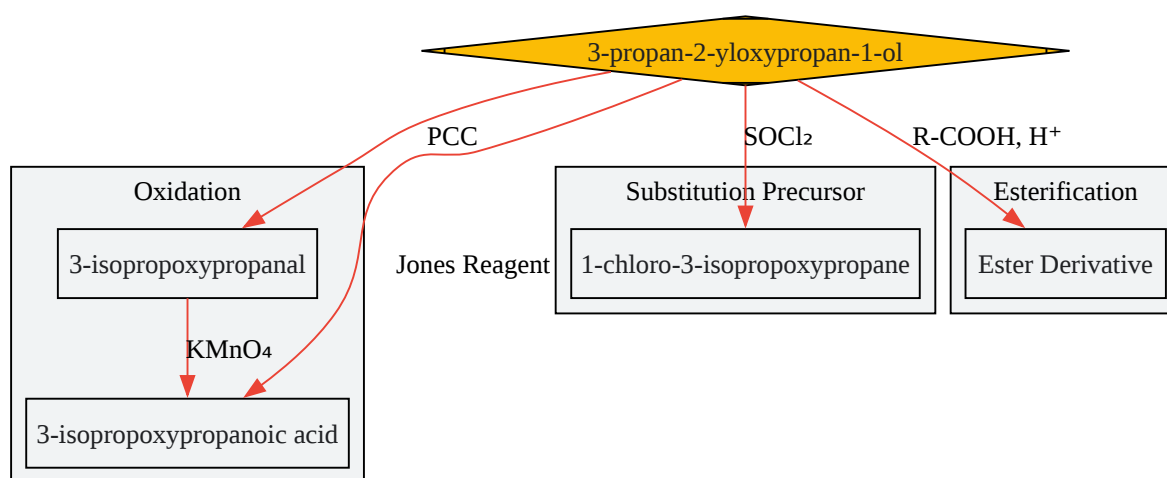
Caption: General workflow for Williamson ether synthesis of 3-propan-2-yloxypropan-1-ol.

Chemical Reactivity and Derivatives

The bifunctional nature of 3-propan-2-yloxypropan-1-ol allows for selective reactions at either the hydroxyl or ether group. The primary alcohol is the more reactive site for many transformations.^[1]

Key Reactions

- Esterification: The hydroxyl group readily reacts with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) in the presence of an acid catalyst to form the corresponding esters. These esters have applications as solvents or plasticizers.[1]
- Oxidation: Controlled oxidation with mild oxidizing agents (e.g., PCC) yields the aldehyde, 3-isopropoxypropanal. Stronger oxidizing agents (e.g., KMnO_4 , Jones reagent) will oxidize the primary alcohol to the carboxylic acid, 3-isopropoxypropanoic acid.[1]
- Conversion to Alkyl Halide: The hydroxyl group can be converted into a good leaving group, such as a halide, by reacting with reagents like thionyl chloride (SOCl_2) or phosphorus tribromide (PBr_3). The resulting 3-isopropoxypropyl halide is a versatile intermediate for further nucleophilic substitution reactions.[1]



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Caption: Key chemical transformations of 3-propan-2-yloxypropan-1-ol.

Analytical Protocols

Accurate identification and quantification of 3-propan-2-yloxypropan-1-ol are crucial for quality control and research. Gas chromatography and NMR spectroscopy are the primary analytical techniques employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is highly effective for assessing the purity of volatile compounds like 3-propan-2-yloxypropan-1-ol and identifying impurities.^[1]

Protocol Outline:

- **Sample Preparation:** Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- **Instrumentation:**
 - **GC Column:** A polar capillary column, such as one with a wax-based stationary phase (e.g., DB-WAX), is recommended for good peak shape.^[1]
 - **Carrier Gas:** Helium at a constant flow rate.
 - **Inlet:** Split/splitless injector, typically operated at a temperature of 250 °C.
 - **Oven Program:** A temperature gradient is used to separate components, for example, starting at 50 °C, holding for 2 minutes, then ramping to 230 °C at 10 °C/min.
 - **MS Detector:** Electron Ionization (EI) source at 70 eV, scanning a mass range of m/z 35-300.
- **Data Analysis:** The retention time of the major peak is used for identification against a known standard. The mass spectrum, showing the molecular ion peak (m/z 118, though often weak or absent in EI) and characteristic fragmentation patterns, confirms the structure. Purity is determined by the relative area of the main peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information by analyzing the chemical environment of ^1H and ^{13}C nuclei.^[1]

Predicted Spectral Data:

Nucleus	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
^1H NMR	~3.6	Septet	1H	-O-CH(CH ₃) ₂
	~3.5	Triplet	2H	-CH ₂ -OH
	~3.4	Triplet	2H	-O-CH ₂ -CH ₂ -
	~2.5	Singlet (broad)	1H	-CH ₂ -OH
	~1.8	Quintet	2H	-CH ₂ -CH ₂ -CH ₂ -
	~1.1	Doublet	6H	-CH(CH ₃) ₂
^{13}C NMR	~72	CH		-O-CH(CH ₃) ₂
	~68	CH ₂		-O-CH ₂ -CH ₂ -
	~61	CH ₂		-CH ₂ -OH
	~32	CH ₂		-CH ₂ -CH ₂ -CH ₂ -
	~22	CH ₃		-CH(CH ₃) ₂

Note: Predicted shifts are based on analogous structures and may vary. The OH proton signal can be broad and its chemical shift is concentration and solvent dependent.[\[6\]](#)[\[7\]](#)

Biological Activity and Toxicological Insights

While specific data on the biological signaling of 3-propan-2-yloxypropan-1-ol is limited, studies on the broader class of propylene glycol ethers (PGEs) provide valuable insights into their potential toxicological effects. PGEs are generally considered less toxic than their ethylene glycol ether counterparts, but research suggests they are not inert.[\[8\]](#)

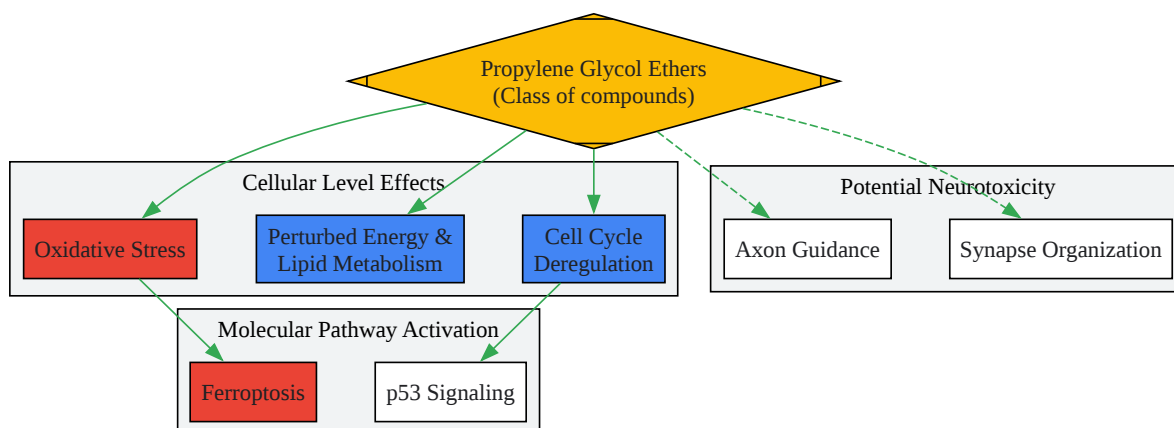
Potential Cellular Effects of Propylene Glycol Ethers

Recent studies using human-induced pluripotent stem cell-derived models have investigated the neurotoxicity of some PGEs.[\[8\]](#)[\[9\]](#) These studies suggest that certain PGEs and their

metabolites can:

- Induce Oxidative Stress: Perturb the cellular redox balance.[9]
- Affect Cell Cycle: Cause deregulation of cell cycle pathways, potentially leading to cell cycle arrest.[9][10]
- Perturb Metabolism: Interfere with energy and lipid metabolism.[9]
- Impact Neuronal Processes: Target specific nervous system functions, such as axon guidance and synapse organization.[9]
- Trigger Cell Death Pathways: In some cases, metabolites have been linked to the activation of the p53 signaling pathway and ferroptosis, an iron-dependent form of cell death.[9]

It is critical to note that these findings are for the general class of PGEs and may not be directly applicable to 3-propan-2-yloxypropan-1-ol without specific experimental validation.



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Caption: Potential cellular and molecular pathways affected by the propylene glycol ether class.

Conclusion

3-propan-2-yloxypropan-1-ol is a valuable chemical with well-defined properties and reactivity, making it an important building block in organic synthesis. Its production via the Williamson ether synthesis is straightforward, and its dual functionality allows for the creation of a variety of derivatives. While the compound itself has not been extensively studied for its biological activity, the broader class of propylene glycol ethers warrants careful consideration regarding potential cellular toxicity. This guide provides the foundational technical information required for researchers and developers to utilize this compound safely and effectively in their work. Further research is encouraged to elucidate the specific biological effects of 3-propan-2-yloxypropan-1-ol.

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